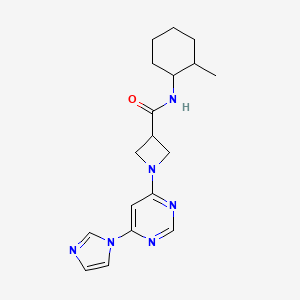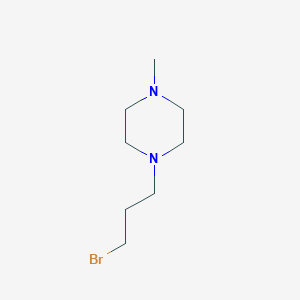
4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a benzamide derivative, which is a class of compounds known for their potential biological applications. While the specific compound is not directly reported in the provided papers, similar benzamide derivatives have been synthesized and evaluated for their biological activities, such as anti-inflammatory and anti-cancer properties, as well as their ability to inhibit various enzymes .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the use of starting materials that are of interest in drug chemistry. For example, one of the papers describes the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone, also known as antipyrine . Another paper reports the synthesis of substituted benzamide derivatives through the reduction of corresponding substituted N-(benzoylimino) pyridinium ylides . Although the exact synthesis route for the compound is not provided, these methods suggest possible pathways that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety attached to various substituents that can significantly alter the compound's properties and biological activity. The papers do not provide specific details on the molecular structure analysis of the compound , but they do discuss the synthesis and characterization of related compounds, which implies that techniques such as NMR, IR, and mass spectrometry could be used to analyze the structure .
Chemical Reactions Analysis
Benzamide derivatives can undergo a variety of chemical reactions. The papers provided discuss the synthesis of these compounds, which involves chemical reactions such as 1,3-dipolar cycloaddition and subsequent rearrangement . These reactions are typically performed under mild conditions and can sometimes be catalyst-free, indicating a potential for a wide range of chemical modifications to the benzamide core .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The papers do not detail the specific properties of the compound , but they do suggest that these compounds have the potential to bind nucleotide protein targets, which is indicative of their chemical reactivity . Additionally, the synthesis methods imply that these compounds could have varying solubility and stability, depending on the substituents attached to the benzamide core .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research into the synthesis and potential applications of compounds related to 4-methyl-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide often focuses on their antimicrobial and antiviral properties. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial efficacy, highlighting the broad spectrum of biological activities these compounds can exhibit (Bondock, Adel, & Etman, 2016). Similarly, the synthesis and evaluation of thiopyrimidine-glucuronide compounds with promising biological activities (Wanare, 2022) indicate the potential for developing new therapeutic agents based on modifications of the pyrimidine structure.
Anticancer Research
The exploration of pyrimidine derivatives for anticancer applications is another significant area of research. A range of new compounds, including 2,4-dimethyl-benzo[f][1,3,5] triazepine derivatives, have been synthesized and assessed for their anti-tumor activities. This research underscores the versatility of the pyrimidine core in generating novel therapeutic agents (Abu-Hashem & Aly, 2017). Additionally, the development of benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents (Abu-Hashem, Al-Hussain, & Zaki, 2020) further exemplifies the broad therapeutic potential of pyrimidine-based compounds.
Development of Antiviral Agents
The quest for effective antiviral agents has led to the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, which show remarkable activity against avian influenza virus, highlighting the potential of pyrimidine and pyrazole derivatives in combating viral infections (Hebishy, Salama, & Elgemeie, 2020).
Propiedades
IUPAC Name |
4-methyl-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-10-4-6-13(7-5-10)16(24)19-14-8-12(3)21-22(14)17-18-11(2)9-15(23)20-17/h4-9H,1-3H3,(H,19,24)(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLLKHQKIVTCLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2548206.png)
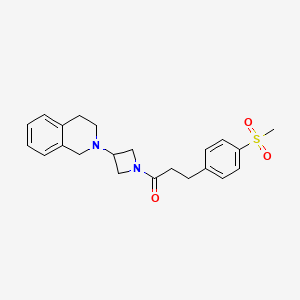
![N-(4-chlorobenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2548208.png)

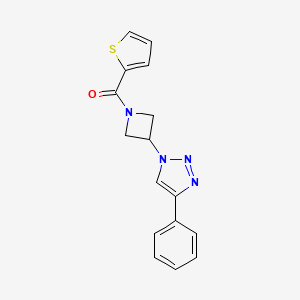

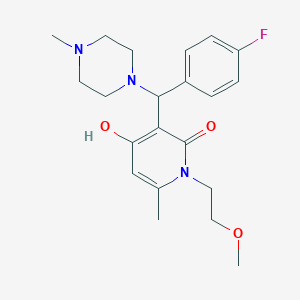
![methyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B2548215.png)
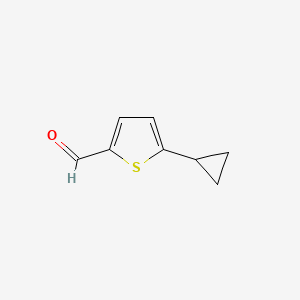
![3-Methyl-7-[(4-methylphenyl)methyl]-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurine-2,6-dione](/img/structure/B2548221.png)
![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2548222.png)
![N-[[4-(Morpholine-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2548224.png)
